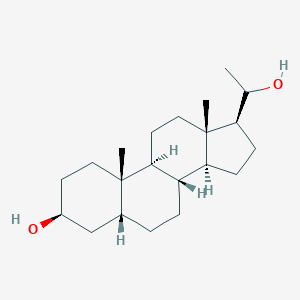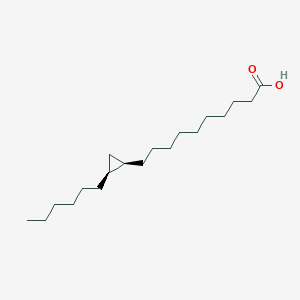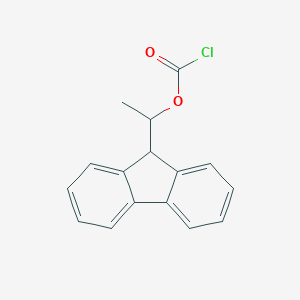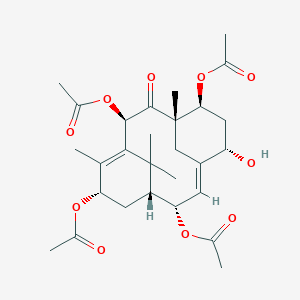![molecular formula C31H26O3 B026781 Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone CAS No. 109423-33-8](/img/structure/B26781.png)
Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone is an organic compound with the molecular formula C31H26O3 and a molecular weight of 446.54 g/mol . It is also known by its IUPAC name, 4,4’-bis[2-(1-propenyl)phenoxy]benzophenone. This compound is characterized by its unique structure, which includes two phenoxy groups attached to a central benzophenone core.
Vorbereitungsmethoden
The synthesis of Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone typically involves the reaction of 4-hydroxybenzophenone with 2-bromo-1-propene in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone involves its ability to absorb UV light and generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage and apoptosis . The compound’s molecular targets include cellular membranes, proteins, and DNA, where it can cause structural and functional alterations .
Vergleich Mit ähnlichen Verbindungen
Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone can be compared with other benzophenone derivatives, such as:
4,4’-Bis(2-methoxyphenoxy)benzophenone: This compound has methoxy groups instead of propenyl groups, which affects its photoinitiating properties and reactivity.
4,4’-Bis(2-hydroxyphenoxy)benzophenone: The presence of hydroxy groups enhances its solubility in water and its ability to form hydrogen bonds.
4,4’-Bis(2-chlorophenoxy)benzophenone: The chloro groups increase the compound’s electron-withdrawing capacity, affecting its reactivity and stability.
This compound stands out due to its unique propenyl groups, which provide distinct photochemical and photophysical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
109423-33-8 |
|---|---|
Molekularformel |
C31H26O3 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
bis[4-[2-[(E)-prop-1-enyl]phenoxy]phenyl]methanone |
InChI |
InChI=1S/C31H26O3/c1-3-9-23-11-5-7-13-29(23)33-27-19-15-25(16-20-27)31(32)26-17-21-28(22-18-26)34-30-14-8-6-12-24(30)10-4-2/h3-22H,1-2H3/b9-3+,10-4+ |
InChI-Schlüssel |
JRZSSQRNBKDVDD-LQIBPGRFSA-N |
SMILES |
CC=CC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4C=CC |
Isomerische SMILES |
C/C=C/C1=CC=CC=C1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4/C=C/C |
Kanonische SMILES |
CC=CC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4C=CC |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


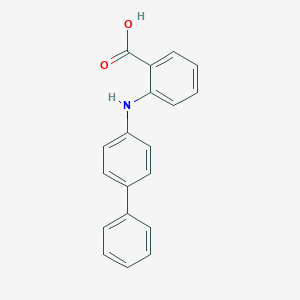
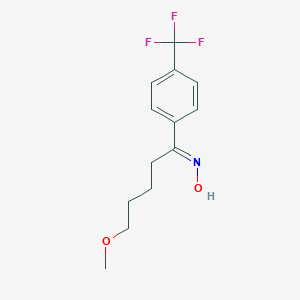
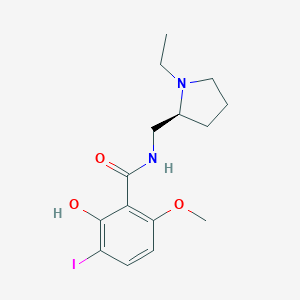
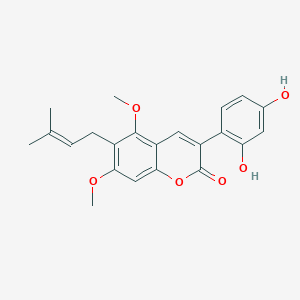
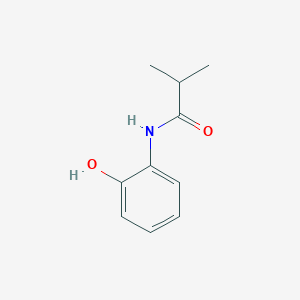
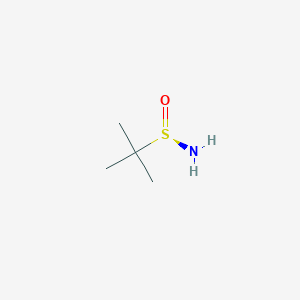

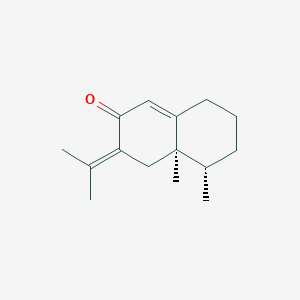
![[2-anilino-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate](/img/structure/B26732.png)

